molecular formula C17H21N3O2S B094497 (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide CAS No. 17173-08-9

(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide

Numéro de catalogue B094497
Numéro CAS: 17173-08-9
Poids moléculaire: 331.4 g/mol
Clé InChI: QGDWUYSILIMEAM-VLGSPTGOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide, also known as NZ-105, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. NZ-105 is a sulfonamide derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects.

Mécanisme D'action

The exact mechanism of action of (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide can alter gene expression patterns and potentially inhibit the growth of cancer cells. Additionally, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has also been shown to have antioxidant properties. (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help protect cells from oxidative damage. Additionally, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to decrease the production of reactive oxygen species (ROS), which can contribute to oxidative stress and cell damage.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is that it can be synthesized in high yields with minimal impurities, making it a useful compound for laboratory experiments. Additionally, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to have a number of potential therapeutic applications, making it a promising compound for further research. However, one limitation of (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.

Orientations Futures

There are a number of potential future directions for research on (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide. One area of research could focus on further elucidating the compound's mechanism of action, which could help identify additional therapeutic applications. Additionally, research could focus on optimizing the synthesis method for (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide to improve yields and reduce costs. Other potential future directions could include testing the compound's effects in animal models of disease, as well as exploring potential drug delivery methods to improve its bioavailability and efficacy. Overall, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a promising compound with a number of potential therapeutic applications that warrants further investigation.

Méthodes De Synthèse

The synthesis of (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide involves the reaction of 2,4-dichlorobenzene sulfonamide with bis(dimethylamino)methane in the presence of a catalyst. The resulting product is then treated with cyclohexanone to yield (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Applications De Recherche Scientifique

(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its anti-cancer effects, with studies showing that (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

Numéro CAS

17173-08-9

Nom du produit

(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide

Formule moléculaire

C17H21N3O2S

Poids moléculaire

331.4 g/mol

Nom IUPAC

(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C17H21N3O2S/c1-19(2)17(20(3)4)15-12-8-9-13-16(15)18-23(21,22)14-10-6-5-7-11-14/h5-13H,1-4H3/b18-16-

Clé InChI

QGDWUYSILIMEAM-VLGSPTGOSA-N

SMILES isomérique

CN(C)C(=C\1C=CC=C/C1=N/S(=O)(=O)C2=CC=CC=C2)N(C)C

SMILES

CN(C)C(=C1C=CC=CC1=NS(=O)(=O)C2=CC=CC=C2)N(C)C

SMILES canonique

CN(C)C(=C1C=CC=CC1=NS(=O)(=O)C2=CC=CC=C2)N(C)C

Autres numéros CAS

17173-08-9

Synonymes

(NE)-N-[6-[bis(dimethylamino)methylidene]-1-cyclohexa-2,4-dienylidene] benzenesulfonamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.